molecular formula C19H22FN3O3S B5316937 2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide

Katalognummer B5316937
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: PVQJHYILCMXAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various types of cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that ultimately result in B-cell proliferation and survival. Inhibition of BTK by TAK-659 prevents these downstream events, leading to B-cell apoptosis and reduced proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cells, leading to reduced proliferation and survival. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is crucial for the survival and proliferation of B-cells. Additionally, TAK-659 has been shown to inhibit the production of cytokines that are involved in the pathogenesis of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in laboratory experiments. It is highly specific for BTK and has a potent inhibitory effect, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has limitations in that it is not suitable for use in vivo due to its poor pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for research involving TAK-659. One potential avenue is the investigation of its use in combination with other targeted therapies for the treatment of B-cell malignancies and autoimmune disorders. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in other disease states.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl fluoride. This intermediate is then reacted with N-(4-methylphenyl)acetamide in the presence of a base to yield TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15-2-6-17(7-3-15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQJHYILCMXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.